molecular formula C23H15Br2N B12504038 2,6-Bis(3-bromophenyl)-4-phenylpyridine

2,6-Bis(3-bromophenyl)-4-phenylpyridine

Cat. No.: B12504038
M. Wt: 465.2 g/mol
InChI Key: JPXLPGXBVLWTLK-UHFFFAOYSA-N
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Description

2,6-Bis(3-bromophenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine atoms at the 3rd position of the phenyl rings attached to the 2nd and 6th positions of the pyridine ring, along with a phenyl group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3-bromophenyl)-4-phenylpyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The general procedure involves the reaction of 2,6-dibromopyridine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions can be optimized to improve yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3-bromophenyl)-4-phenylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the phenyl groups.

    Coupling Reactions: It can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid or ester.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2,6-Bis(3-bromophenyl)-4-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(3-bromophenyl)-4-phenylpyridine depends on its specific application. In the context of its use in materials science, the compound’s electronic properties are influenced by the conjugation of the pyridine and phenyl rings, as well as the presence of bromine atoms. These features can affect the compound’s ability to participate in electronic transitions, making it useful in optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(3-bromophenyl)-4-phenylpyridine is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can influence its reactivity and electronic properties. This makes it a valuable compound for the synthesis of specialized materials and for exploring new chemical reactions.

Properties

Molecular Formula

C23H15Br2N

Molecular Weight

465.2 g/mol

IUPAC Name

2,6-bis(3-bromophenyl)-4-phenylpyridine

InChI

InChI=1S/C23H15Br2N/c24-20-10-4-8-17(12-20)22-14-19(16-6-2-1-3-7-16)15-23(26-22)18-9-5-11-21(25)13-18/h1-15H

InChI Key

JPXLPGXBVLWTLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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